molecular formula C21H15ClN2O B14371418 1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 89838-76-6

1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14371418
CAS No.: 89838-76-6
M. Wt: 346.8 g/mol
InChI Key: OZZGBADCXSFHAO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features an imidazolone core substituted with chlorophenyl and diphenyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzil and ammonium acetate in acetic acid, followed by cyclization to form the imidazolone ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with additional oxygen functionalities, while substitution reactions can introduce halogen or alkyl groups onto the phenyl rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one stands out due to its imidazolone core, which imparts unique chemical and biological properties

Properties

CAS No.

89838-76-6

Molecular Formula

C21H15ClN2O

Molecular Weight

346.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-one

InChI

InChI=1S/C21H15ClN2O/c22-17-11-13-18(14-12-17)24-20(16-9-5-2-6-10-16)19(23-21(24)25)15-7-3-1-4-8-15/h1-14H,(H,23,25)

InChI Key

OZZGBADCXSFHAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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